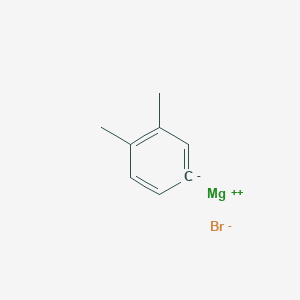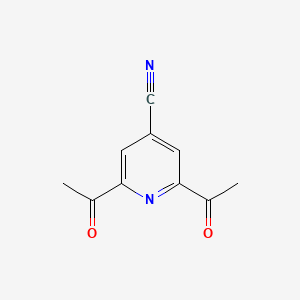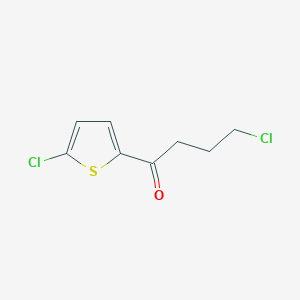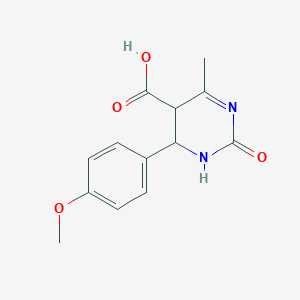
Magnesium, bromo(3,4-dimethylphenyl)-
Übersicht
Beschreibung
“Magnesium, bromo(3,4-dimethylphenyl)-” is a chemical compound with the molecular formula C8H9BrMg . It is often found as a solution in tetrahydrofuran (THF) . The compound is typically yellow to brown in color .
Synthesis Analysis
The synthesis of compounds similar to “Magnesium, bromo(3,4-dimethylphenyl)-” often involves the use of Grignard reagents . Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(3,4-dimethylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 3,4-dimethylphenyl group . The InChI Key for this compound is VMCHYKKMHINIHC-UHFFFAOYSA-M .Chemical Reactions Analysis
The Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, are highly reactive and can participate in a variety of chemical reactions . They are particularly useful in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“Magnesium, bromo(3,4-dimethylphenyl)-” has a molecular weight of 209.366 Da . It is typically found as a yellow to brown solution in THF .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Molecules
Application Summary
“Magnesium, bromo(3,4-dimethylphenyl)-” is used in the synthesis of complex organic molecules . Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular structures .
Results or Outcomes
The use of “Magnesium, bromo(3,4-dimethylphenyl)-” in the synthesis of complex organic molecules can lead to the formation of new compounds with unique properties. These compounds can have various applications in fields like pharmaceuticals, materials science, and more .
Zukünftige Richtungen
The use of Grignard reagents, such as “Magnesium, bromo(3,4-dimethylphenyl)-”, in the synthesis of various organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .
Eigenschaften
IUPAC Name |
magnesium;1,2-dimethylbenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUHVZDUDMOXJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471725 | |
| Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(3,4-dimethylphenyl)- | |
CAS RN |
89980-68-7 | |
| Record name | Magnesium, bromo(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1626888.png)
![Dimethyl [(methylsulfanyl)methyl]phosphonate](/img/structure/B1626890.png)


![6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1626894.png)



![2H-Pyrimido[1,2-b]pyridazin-2-one](/img/structure/B1626902.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626904.png)


